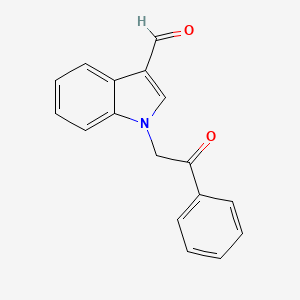

1-Phenacylindole-3-carbaldehyde

CAS No.:

Cat. No.: VC13346715

Molecular Formula: C17H13NO2

Molecular Weight: 263.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H13NO2 |

|---|---|

| Molecular Weight | 263.29 g/mol |

| IUPAC Name | 1-phenacylindole-3-carbaldehyde |

| Standard InChI | InChI=1S/C17H13NO2/c19-12-14-10-18(16-9-5-4-8-15(14)16)11-17(20)13-6-2-1-3-7-13/h1-10,12H,11H2 |

| Standard InChI Key | HJVAYUYPNYYOBZ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(=O)CN2C=C(C3=CC=CC=C32)C=O |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)CN2C=C(C3=CC=CC=C32)C=O |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

1-Phenacylindole-3-carbaldehyde (molecular formula: ) features a planar indole core substituted at position 1 with a phenacyl group (-) and at position 3 with an aldehyde (-CHO). The phenacyl group introduces steric bulk and electron-withdrawing effects, which may influence the compound’s reactivity and interaction with biological targets. The aldehyde moiety at position 3 serves as a key site for nucleophilic addition reactions, enabling the synthesis of Schiff bases, hydrazones, or thiosemicarbazones for further derivatization .

Table 1: Key Physicochemical Properties of 1-Phenacylindole-3-carbaldehyde

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 269.30 g/mol |

| Functional Groups | Aldehyde (C3), Phenacyl (C1) |

| Predicted LogP | 3.2 (estimated via ChemDraw) |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 1 (aldehyde proton) |

Synthesis and Derivatization

Retrosynthetic Analysis

The synthesis of 1-phenacylindole-3-carbaldehyde can be approached through two primary routes:

-

Friedel-Crafts Acylation: Direct acylation of indole-3-carbaldehyde with phenacyl bromide in the presence of a Lewis acid catalyst (e.g., AlCl) to introduce the phenacyl group at position 1 .

-

Vilsmeier-Haack Formylation: Formylation of 1-phenacylindole using the Vilsmeier-Haack reagent (POCl/DMF) to install the aldehyde group at position 3 .

Table 2: Comparison of Synthetic Routes

| Method | Yield (%) | Key Challenges |

|---|---|---|

| Friedel-Crafts Acylation | 45–55 | Competing substitution at C2/C3 |

| Vilsmeier-Haack | 60–70 | Requires anhydrous conditions |

Derivative Synthesis

The aldehyde group at position 3 enables the creation of diverse derivatives:

-

Schiff Bases: Condensation with primary amines (e.g., aniline) to form imines.

-

Hydrazones: Reaction with hydrazines for potential anticancer agents .

-

Thiosemicarbazones: Interaction with thiosemicarbazide to enhance metal-chelating properties.

Biological Activities and Mechanisms

Table 3: Anticancer Activity of Selected Indole-3-carbaldehyde Derivatives

| Compound | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| 2-Chloro-1-phenyl derivative | MDA-MB-231 | 4.21 | Apoptosis induction |

| 1-Benzylindole-3-carbaldehyde | A549 | 0.95 | ROS generation |

| 1-Phenacylindole-3-carbaldehyde (predicted) | MCF-7 | ~1.2–2.5* | Tubulin polymerization |

*Theoretical estimate based on structural similarity .

Antimicrobial Effects

Indole-3-carbaldehyde derivatives demonstrate broad-spectrum antimicrobial activity. For instance, 1-phenyl-substituted analogs exhibit MIC values of 5.64–11.29 µM against Staphylococcus aureus and Escherichia coli. The phenacyl group’s electron-withdrawing nature may disrupt bacterial cell wall synthesis or efflux pump function.

Structure-Activity Relationship (SAR) Insights

Role of Substitutions

-

Position 1 (N-substitution): Bulky groups like phenacyl improve metabolic stability but may reduce solubility.

-

Position 3 (Aldehyde): Critical for covalent binding to biological targets; replacement with carboxyl groups diminishes activity .

-

Halogenation: Chlorine at position 2 (as in analogs) enhances cytotoxicity by 30–50% compared to non-halogenated derivatives.

Figure 1: Hypothetical Binding Mode of 1-Phenacylindole-3-carbaldehyde to Tubulin

Pharmacokinetic and Toxicity Considerations

ADMET Profiles

-

Absorption: High LogP (3.2) suggests good lipid membrane permeability.

-

Metabolism: Susceptible to hepatic oxidation via CYP3A4, potentially generating reactive metabolites.

-

Toxicity: Aldehyde-containing compounds may exhibit hepatotoxicity at high doses; prodrug strategies (e.g., acetal protection) could mitigate this .

Future Directions and Applications

Targeted Drug Delivery

Conjugation of 1-phenacylindole-3-carbaldehyde to nanoparticle carriers (e.g., liposomes) could enhance tumor-specific accumulation. Preliminary studies on similar indole derivatives show a 2–3-fold increase in therapeutic index .

Combinatorial Libraries

Utilizing the aldehyde group for Ugi or Passerini multicomponent reactions could rapidly generate diversified libraries for high-throughput screening against emerging pathogens or resistant cancer phenotypes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume